molecular formula C15H11N3O4S B2772067 N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 152587-00-3

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2772067
CAS No.: 152587-00-3
M. Wt: 329.33
InChI Key: VAGYXDMVVOTCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a pharmacophore. Additionally, the methoxy group contributes to its solubility and stability .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGYXDMVVOTCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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